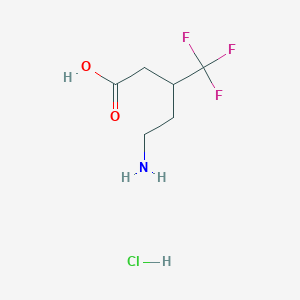![molecular formula C11H13ClFN B1382870 4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride CAS No. 1803571-58-5](/img/structure/B1382870.png)
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
Overview
Description
4’-Fluoro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] hydrochloride is a chemical compound with the CAS Number: 1803571-58-5 . It has a molecular weight of 213.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12FN.ClH/c12-8-3-1-4-9-10 (8)11 (7-13-9)5-2-6-11;/h1,3-4,13H,2,5-7H2;1H . This indicates that the compound contains a spiro[cyclobutane-1,3’-indole] structure with a fluorine atom attached to the 4’ position of the indole ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Physicochemical Properties and Reactivity
- A study on a similar dispiro compound, 4′-(4-fluorophenyl)-2′,7-dimethyl-1,4-dihydro-3H-dispiro[cyclopent[b]indol-2,5′-[1,2]oxazinan-6′,3′'-indolin]-2′',3-dione, revealed its crystal structure and physicochemical properties, including FT-IR, 1H and 13C NMR chemical shifts. The study used DFT calculations to identify chemically active sites responsible for its chemical reactivity (Satheeshkumar et al., 2020).
Synthesis Techniques and Derivatives
- Research on derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine] involved synthesizing these compounds through the reaction of 2-methylene-2,3-dihydro-1H-indoles with α-iodoacetamide, demonstrating a method for creating 1′-substituted spiroindole-2,2′-pyrrolidines (Shachkus et al., 1989).
Novel Synthesis Approaches
- A study on the synthesis of spiro[cyclopent[3]ene-1,3′-indole]s and tetrahydrocyclohepta[b]indoles through sigmatropic rearrangement of 2,3-disubstituted indoles showed a novel approach to synthesizing medicinally important scaffolds by changing substituents at specific positions (Chakraborty et al., 2013).
Photochromic Characteristics
- A study on the synthesis and photochromic characteristics of 1,3-Dihydrospiro[2H-indole-2,3′-[3H-]pyrimido[5,4-f][1,4]benzoxazines] extended the available range of photochromic properties, offering insights into the application of these compounds in variable-transmission materials (Tardieu et al., 1992).
Potential Anti-tumor Properties
- Research on the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones demonstrated promising anti-tumor activity against specific cell lines, indicating potential medicinal applications (Girgis, 2009).
Safety And Hazards
properties
IUPAC Name |
4-fluorospiro[1,2-dihydroindole-3,1'-cyclobutane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN.ClH/c12-8-3-1-4-9-10(8)11(7-13-9)5-2-6-11;/h1,3-4,13H,2,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPEZQYDMKRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2C(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



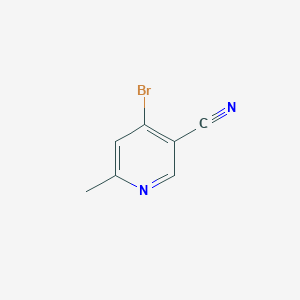
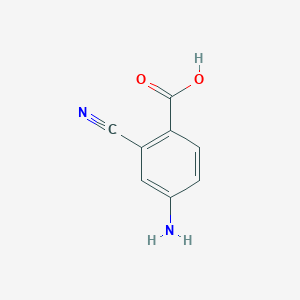
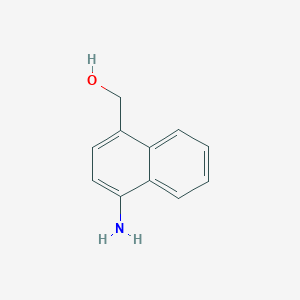
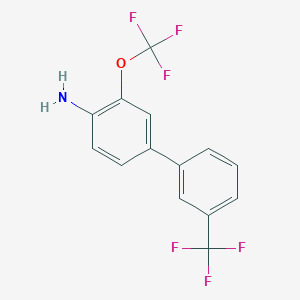
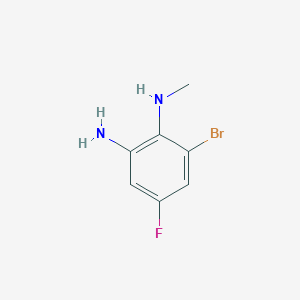
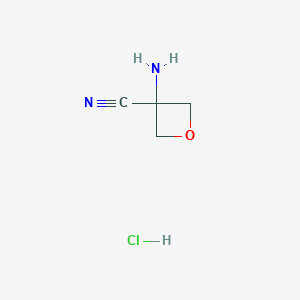
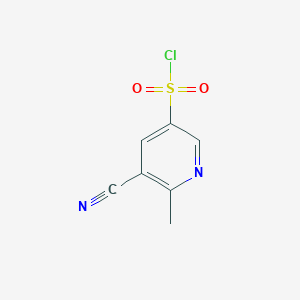
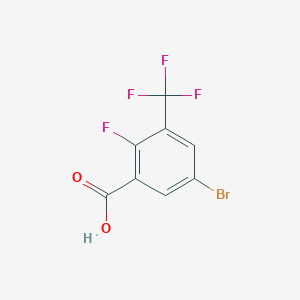
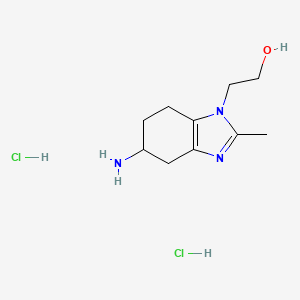
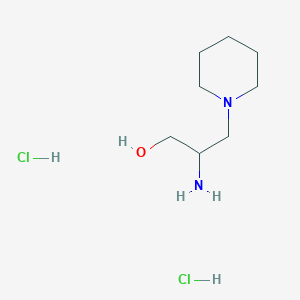
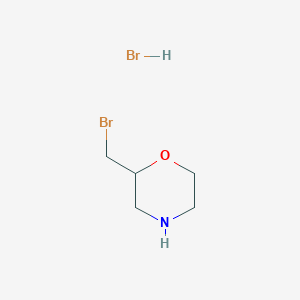
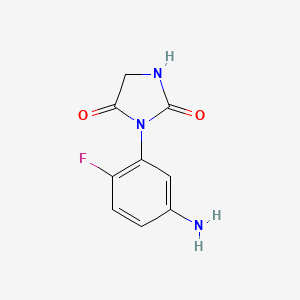
![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)
